

Introduction: The Indazole Nucleus as a Cornerstone in Medicinal Chemistry

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Compound of Interest

Compound Name: **3-(M-tolyl)-1H-indazol-5-amine**

Cat. No.: **B1498887**

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To researchers in the field of drug discovery, the term "privileged scaffold" signifies a molecular framework that is not merely a recurring motif but a versatile and potent foundation for developing therapeutics against multiple targets. The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a quintessential example of such a scaffold.^{[1][2]} Its unique structural and electronic properties allow it to engage in a wide array of interactions—including hydrogen bonding, π - π stacking, and hydrophobic interactions—with biological macromolecules.^[3] Consequently, indazole derivatives have been successfully developed into drugs for a wide range of diseases, including cancer, inflammation, neurodegenerative disorders, and infectious diseases.^{[4][5]}

This guide focuses on a specific, high-value derivative: **3-(m-tolyl)-1H-indazol-5-amine**. The strategic placement of the m-tolyl group at the 3-position and an amine at the 5-position creates a molecule with significant potential as a key intermediate and building block in modern medicinal chemistry. The 3-aryl substitution is a common feature in many kinase inhibitors, where it often occupies the ATP-binding pocket, while the 5-amino group serves as a crucial synthetic handle for further molecular elaboration and optimization of drug-like properties.^[6] This document provides a comprehensive overview of its chemical properties, a robust synthesis protocol, detailed characterization methods, and its application in the context of drug development.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of **3-(m-tolyl)-1H-indazol-5-amine** is the first step in its effective application. The molecule's structure combines the rigid indazole core with the rotatable m-tolyl group, providing a specific three-dimensional profile for molecular recognition.

Chemical Structure:

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Table 1: Physicochemical Properties of **3-(m-tolyl)-1H-indazol-5-amine**

Property	Value	Source(s)
IUPAC Name	3-(3-methylphenyl)-1H-indazol-5-amine	N/A
CAS Number	1175793-77-7	[6][7]
Molecular Formula	C ₁₄ H ₁₃ N ₃	[6][7]
Molecular Weight	223.27 g/mol	[6][7]
MDL Number	MFCD11893549	[6][7]
SMILES	Nc1cc2c(nnc2c2cccc(C)c2)cc1	[8]
Storage Conditions	2-8°C, protected from light, stored in inert gas	[6][7]

Synthesis Methodology: A Palladium-Catalyzed Approach

The construction of the 3-aryl-indazole bond is most efficiently achieved through modern cross-coupling chemistry. The Suzuki-Miyaura coupling reaction stands out as a highly versatile and reliable method for this transformation, offering broad functional group tolerance and generally

high yields.[9][10] The following protocol outlines a representative synthesis from a halogenated indazole precursor.

Rationale for Experimental Design

The chosen methodology involves the palladium-catalyzed cross-coupling of a 3-iodo-1H-indazol-5-amine intermediate with m-tolylboronic acid.

- **Palladium Catalyst:** [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ($\text{Pd}(\text{dppf})\text{Cl}_2$) is selected for its high efficiency in coupling aryl halides with arylboronic acids. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[9][11]
- **Base:** A base such as potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3) is essential for the transmetalation step of the Suzuki reaction, activating the boronic acid component.[11]
- **Solvent System:** A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water is commonly used. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the reaction.[9][11]

Detailed Step-by-Step Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

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Materials:

- 3-Iodo-1H-indazol-5-amine (1.0 eq)
- m-Tolylboronic acid (1.2 eq)
- Pd(dppf)Cl₂ (0.05 eq)
- Potassium Carbonate (K₂CO₃) (2.5 eq)
- 1,4-Dioxane (Anhydrous)
- Water (Degassed)
- Ethyl acetate
- Brine

Procedure:

- Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-iodo-1H-indazol-5-amine (1.0 eq), m-tolylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

- **Inert Atmosphere:** Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
- **Solvent Addition:** Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The solution should be stirred to create a suspension.
- **Catalyst Addition:** Add $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.05 eq) to the reaction mixture. The mixture will typically change color upon addition of the catalyst.
- **Reaction:** Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- **Work-up:** Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
- **Extraction:** Wash the organic layer sequentially with water and then brine. This removes the inorganic base and other water-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude solid by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to yield the pure **3-(m-tolyl)-1H-indazol-5-amine**.

Structural Elucidation and Characterization

Rigorous analytical characterization is required to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides unambiguous structural confirmation.[\[12\]](#)

Spectroscopic Data

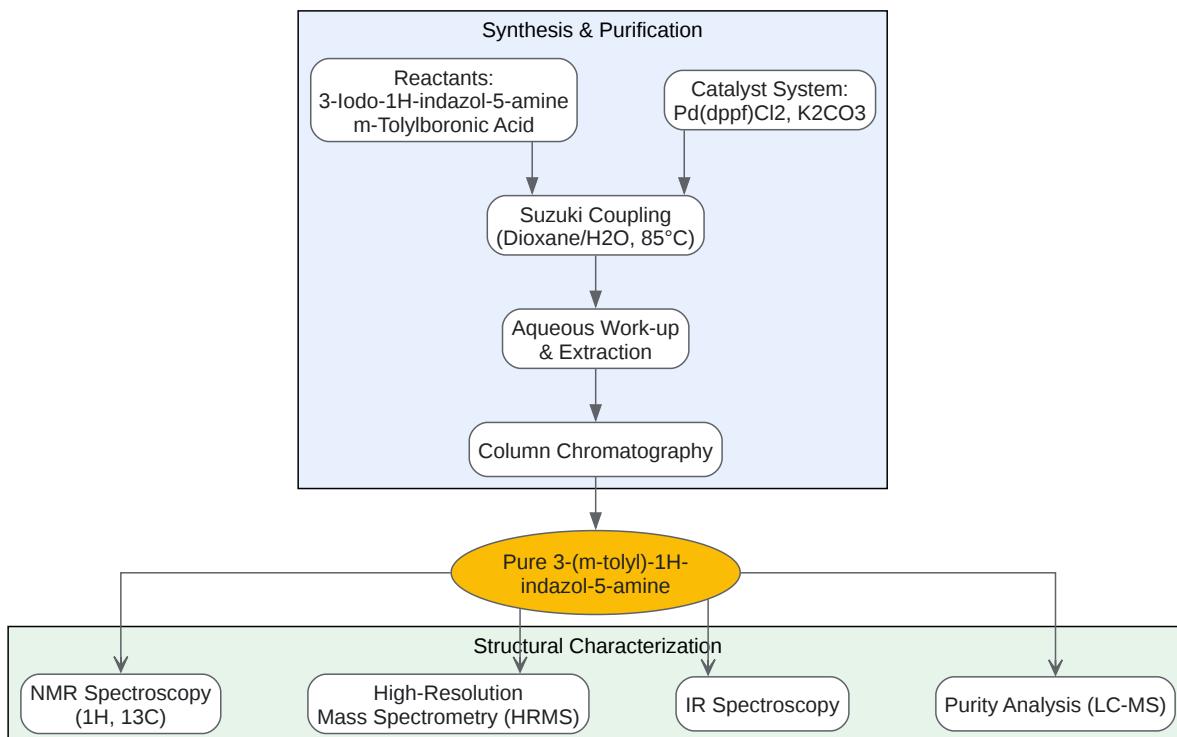
Table 2: Expected Spectroscopic Data for **3-(m-tolyl)-1H-indazol-5-amine**

Technique	Expected Observations
¹ H NMR	<p>Aromatic Protons: Multiple signals in the δ 6.8-8.0 ppm range, corresponding to the protons on the indazole and tolyl rings.[13]</p> <p>Amine (NH_2) Protons: A broad singlet, typically around δ 4.0-5.5 ppm, which may be exchangeable with D_2O.</p> <p>[12] Indazole NH Proton: A broad singlet at a downfield chemical shift, often $> \delta$ 12 ppm.</p> <p>Methyl (CH_3) Protons: A sharp singlet around δ 2.4 ppm.</p>
¹³ C NMR	<p>Approximately 12-14 distinct signals are expected in the aromatic region (δ 110-150 ppm), with the methyl carbon signal appearing upfield (around δ 21 ppm).[14]</p>
High-Resolution Mass Spectrometry (HRMS)	<p>The measured m/z value for the protonated molecular ion $[\text{M}+\text{H}]^+$ should correspond to the calculated exact mass of $\text{C}_{14}\text{H}_{14}\text{N}_3^+$ (224.1233). [15]</p>
Infrared (IR) Spectroscopy	<p>Characteristic N-H stretching vibrations for the amine and indazole NH groups (typically in the 3200-3500 cm^{-1} range) and C-H stretches for the aromatic and methyl groups.[13]</p>

Visualization of Synthetic and Application Workflows

Experimental Workflow Diagram

The following diagram outlines the logical flow from synthesis to final characterization of the target compound.



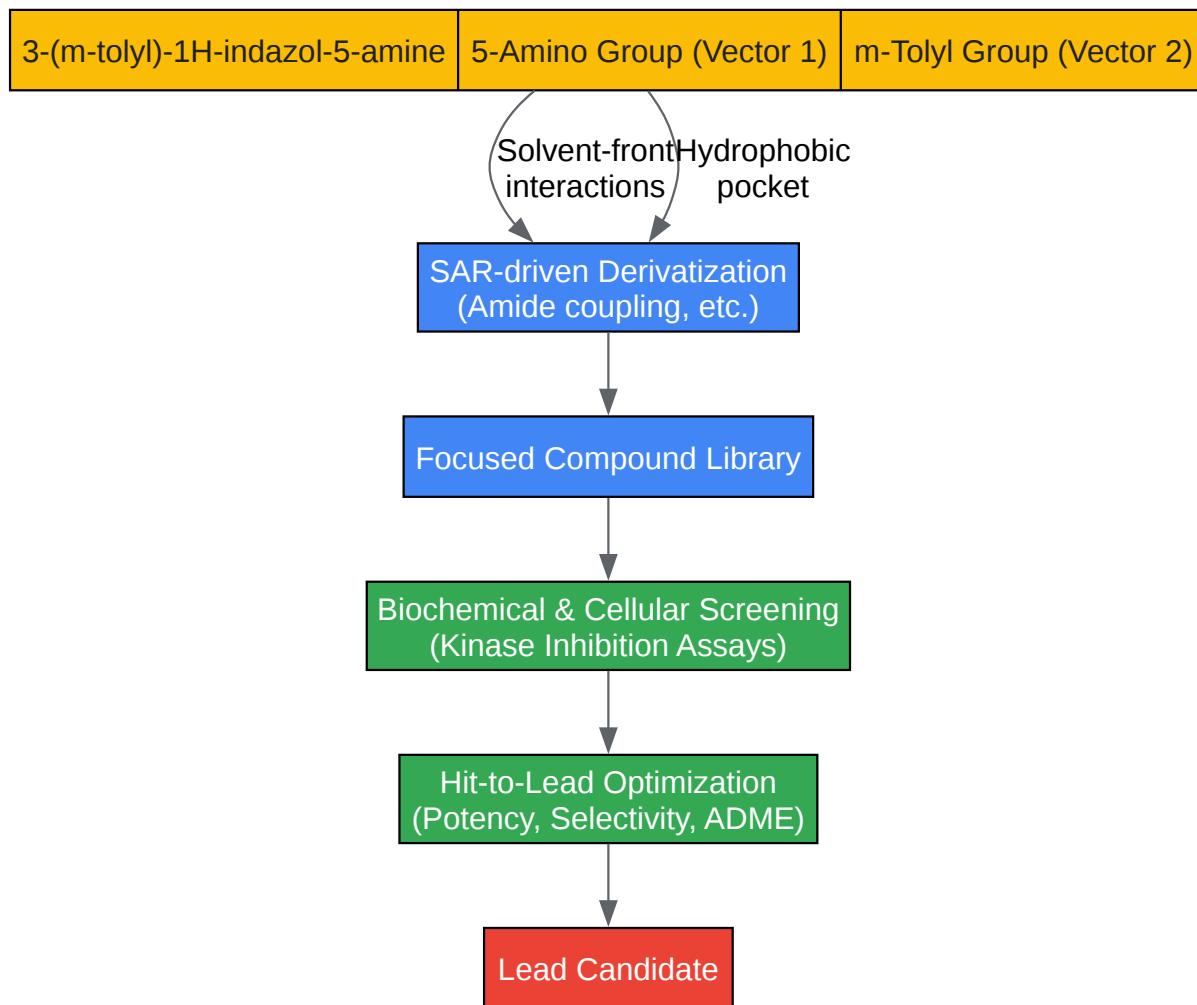
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Caption: Synthesis and Characterization Workflow.

Role in Drug Discovery: A Kinase Inhibitor Scaffold

3-(m-tolyl)-1H-indazol-5-amine is an ideal starting point for building potent and selective kinase inhibitors. The indazole core acts as a hinge-binding motif, while the appended vectors

allow for exploration of different pockets of the enzyme.



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Caption: Role as a Scaffold in Kinase Inhibitor Design.

Applications in Drug Development and Medicinal Chemistry

The true value of **3-(m-tolyl)-1H-indazol-5-amine** lies in its utility as a versatile building block.

[6]

- Kinase Inhibitors: The 3-aryl indazole motif is present in numerous approved and investigational kinase inhibitors. The indazole N-H and one of the pyrazole nitrogens often form key hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The m-tolyl group can be directed into a hydrophobic pocket, while the 5-amino group provides a vector for building out into the solvent-exposed region to enhance potency and selectivity.[16]
- Structure-Activity Relationship (SAR) Studies: This compound serves as an excellent starting point for SAR studies. By reacting the 5-amino group (e.g., via amide coupling), chemists can systematically introduce a wide variety of substituents to probe the chemical space around the core scaffold, optimizing for target engagement, cellular activity, and pharmacokinetic properties.[6]
- Broader Therapeutic Potential: Beyond oncology, the indazole scaffold has demonstrated activity in anti-inflammatory, antibacterial, and anti-HIV applications.[1][3][5] The functional handles on **3-(m-tolyl)-1H-indazol-5-amine** allow for its adaptation and exploration in these other therapeutic areas as well.

Conclusion

3-(m-tolyl)-1H-indazol-5-amine is more than just a chemical compound; it is an enabling tool for drug discovery and development. Its structure is strategically designed to leverage the privileged nature of the indazole scaffold, providing medicinal chemists with a robust and versatile platform for the synthesis of next-generation therapeutics. The reliable synthesis via Suzuki coupling and straightforward characterization make it an accessible and valuable intermediate. As the demand for novel, highly selective kinase inhibitors and other targeted therapies continues to grow, the importance of foundational building blocks like **3-(m-tolyl)-1H-indazol-5-amine** will undoubtedly increase, solidifying its role in the ongoing quest for new medicines.

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